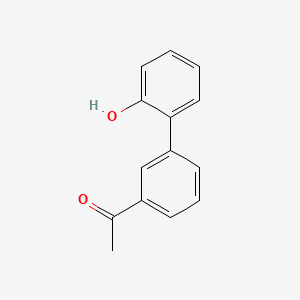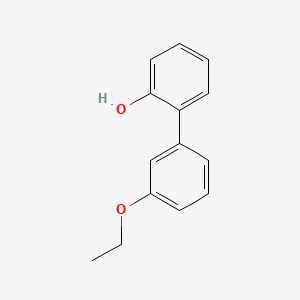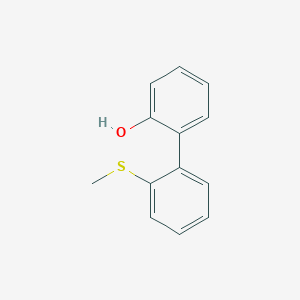
3-(3-Methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylthiophenyl)phenol (95%) is a synthetic organic compound that is widely used in a variety of scientific and industrial applications. It is a colorless crystalline solid with a melting point of around 78°C and a boiling point of around 187°C. The chemical formula of 3-(3-Methylthiophenyl)phenol is C9H10O2S and it has a molecular weight of 174.25 g/mol. It is a highly polar compound with a high solubility in water, ethanol, and other polar solvents.
Mécanisme D'action
The mechanism of action of 3-(3-Methylthiophenyl)phenol is not yet fully understood. However, it is thought to act as an electron donor, facilitating the transfer of electrons from one molecule to another. It is also believed to interact with other molecules, such as proteins, to form complexes that can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methylthiophenyl)phenol are not yet fully understood. However, it is believed to have an effect on the metabolism of certain drugs and to have an anti-inflammatory effect. It has also been shown to have an effect on the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Methylthiophenyl)phenol in lab experiments include its high solubility in water and other polar solvents, its low melting point, and its low cost. The limitations of using 3-(3-Methylthiophenyl)phenol in lab experiments include its toxicity and the fact that it can react with other compounds to form potentially hazardous by-products.
Orientations Futures
Future research into 3-(3-Methylthiophenyl)phenol could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new compounds and materials. Additionally, further research could be conducted into its toxicity and the potential hazards associated with its use in laboratory experiments. Finally, further research could be conducted into the potential applications of 3-(3-Methylthiophenyl)phenol in the pharmaceutical and agrochemical industries.
Méthodes De Synthèse
3-(3-Methylthiophenyl)phenol can be synthesized via a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Grignard reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a base to form an ether. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent to form an alcohol.
Applications De Recherche Scientifique
3-(3-Methylthiophenyl)phenol has a variety of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as thiophenols, thiophene-2-carboxylic acids, and thiophene-3-carboxylic acids. It is also used as a catalyst in the synthesis of polymers, such as polythiophene and polythiophene-based polymers. In addition, 3-(3-Methylthiophenyl)phenol is used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
3-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBKRJXVRMJFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683487 |
Source


|
| Record name | 3'-(Methylsulfanyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904086-05-1 |
Source


|
| Record name | 3'-(Methylsulfanyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














